2,6-Dichloroisonicotinaldehyde
Overview
Description
2,6-Dichloroisonicotinaldehyde is an organic compound with the chemical formula C6H3Cl2NO. It is a derivative of isonicotinaldehyde, characterized by the presence of two chlorine atoms at the 2 and 6 positions on the pyridine ring. This compound is known for its crystalline solid form and yellow color .
Mechanism of Action
Target of Action
It is known that this compound is an important organic synthesis intermediate , which suggests that it may interact with various biological molecules.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Action Environment
It is generally recommended to store the compound under inert gas at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dichloroisonicotinaldehyde can be synthesized through the reaction of pyridine with chloroacetyl chloride under suitable conditions, followed by hydrolysis of the acid chloride under basic conditions . The reaction conditions typically involve the use of inert gases like nitrogen or argon to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and distillation .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloroisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: Converts the aldehyde group to a carboxylic acid.
Reduction: Reduces the aldehyde group to a primary alcohol.
Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: 2,6-Dichloropyridine-4-carboxylic acid.
Reduction: 2,6-Dichloropyridine-4-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dichloroisonicotinaldehyde has diverse applications in scientific research:
Comparison with Similar Compounds
- 2,3-Dichloroisonicotinaldehyde
- 2,5-Dichloroisonicotinaldehyde
- 3,5-Dichloroisonicotinaldehyde
Comparison: 2,6-Dichloroisonicotinaldehyde is unique due to the specific positioning of chlorine atoms, which influences its reactivity and properties. Compared to its analogs, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
2,6-dichloropyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCMPKYZHKUBCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375485 | |
Record name | 2,6-dichloroisonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113293-70-2 | |
Record name | 2,6-dichloroisonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloropyridine-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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